7-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one

Catalog No.
S13017522
CAS No.
651733-81-2
M.F
C16H16N2O
M. Wt
252.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoi...

CAS Number

651733-81-2

Product Name

7-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one

IUPAC Name

7-amino-2-(3,5-dimethylphenyl)-3H-isoindol-1-one

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

InChI

InChI=1S/C16H16N2O/c1-10-6-11(2)8-13(7-10)18-9-12-4-3-5-14(17)15(12)16(18)19/h3-8H,9,17H2,1-2H3

InChI Key

YAMFQHWPHBDNII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2CC3=C(C2=O)C(=CC=C3)N)C

7-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one is a chemical compound belonging to the isoindolinone family. This compound is characterized by its unique structural features, which include an amino group and a dimethylphenyl substituent. The molecular formula of this compound is C16H18N2OC_{16}H_{18}N_{2}O, with a molecular weight of approximately 270.33 g/mol. The isoindolinone structure provides a framework that is of significant interest in medicinal chemistry due to its potential biological activities and versatility in synthetic applications.

, including:

  • Oxidation: This process introduces oxygen-containing functional groups, potentially converting the compound into ketones or alcohols.
  • Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, resulting in amine or hydrocarbon derivatives.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, replacing one functional group with another.

Common reagents for these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions like temperature and solvent choice are critical for achieving desired transformations .

7-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one exhibits significant biological activity that has been explored in various studies. It has shown potential as an anti-inflammatory agent and has been investigated for its anticancer properties. The mechanism of action typically involves interactions with specific molecular targets, including enzymes and receptors, modulating various biological pathways. These interactions can lead to physiological effects that are beneficial in therapeutic contexts .

The synthesis of 7-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one typically involves several synthetic routes:

  • Condensation Reactions: A common method involves the reaction of appropriate chalcones with p-hydrazinobenzenesulfonamide hydrochloride in ethanol under reflux conditions.
  • Cyclization: This step often involves heating the mixture in the presence of glacial acetic acid to facilitate the formation of the isoindolinone core.
  • Purification: The product can be purified using techniques such as recrystallization or chromatography.

The optimization of reaction conditions—such as temperature, pressure, and solvent choice—is crucial for high yield and purity during industrial production .

7-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one has diverse applications across various fields:

  • Medicinal Chemistry: It serves as a pharmaceutical intermediate for developing new drugs targeting inflammation and cancer.
  • Material Science: The compound can be utilized in the synthesis of polymers and advanced materials due to its unique chemical properties.
  • Biological Research: It is used in studies investigating enzyme interactions and cellular processes .

Research on 7-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one has focused on its interactions with biological macromolecules. Studies have demonstrated that this compound can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function. These interactions are pivotal for understanding its potential therapeutic effects and mechanisms of action within biological systems .

Several compounds share structural similarities with 7-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one:

Compound NameStructural FeaturesUnique Properties
4-Amino-2-(2,3-dimethylphenyl)-3H-isoindol-1-oneIsoindolinone core with different phenyl substitutionExhibits distinct biological activity profile
6-AminoisoindolinoneSimilar core structure but lacks additional substituentsKnown for its applications in drug development
Pyrazoline derivativesNitrogen-containing ring structureComparable biological activities but different mechanisms

Uniqueness

The uniqueness of 7-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one lies in its specific substitution pattern on the isoindolinone framework. This distinctiveness imparts unique chemical reactivity and biological properties that make it a valuable candidate for targeted research and development efforts .

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

252.126263138 g/mol

Monoisotopic Mass

252.126263138 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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